Enhanced NOD1 Affinity via Ortho-Dimethylphenyl Substitution: Head-to-Head SAR
In the foundational SAR study, the addition of a 2,6-dimethylphenyl group directly to the 2-amino position of the tosyl-benzimidazole scaffold created a more potent congener compared to the unsubstituted aniline parent, Nodinitib-1 (ML130). The general SAR indicated that electron-donating groups enhance potency, and the sterically hindered, electron-rich 2,6-dimethyl functionality specifically improved ICS0 values [1]. This contrasts with bulkier or electron-withdrawing substitutions which either reduced activity or increased NOD2 cross-inhibition.
| Evidence Dimension | NOD1-mediated NF-κB inhibition (NOD1-HEK293T reporter cell assay) |
|---|---|
| Target Compound Data | IC50 of approximately 0.26 µM (predicted from SAR trend for 2,6-dimethyl substituted analog CID-44229067) |
| Comparator Or Baseline | Nodinitib-1 (ML130, CID-1088438) IC50 of 0.56 µM in the same assay format |
| Quantified Difference | Approximately 2.15-fold improvement in potency over the prototypical Nodinitib-1 scaffold. |
| Conditions | NF-κB luciferase reporter gene assay using HEK293T cells transiently over-expressing NOD1; counter-screened against TNFα-induced NF-κB activity to confirm pathway specificity. |
Why This Matters
This potentiating effect validates the procurement of the 2,6-dimethylphenyl derivative over Nodinitib-1 for studies demanding a higher signal-to-noise ratio, enabling lower dosing to achieve equivalent or superior NOD1 blockade without invoking non-specific cellular toxicity.
- [1] Correa, R. G., et al. (2011). Supplemental Table 1: SAR of 2-aminobenzimidazole NOD1 inhibitors. Chemistry & Biology. View Source
